

2,4-Dibromoaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromoaniline**

Cat. No.: **B7723984**

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoaniline is a halogenated aromatic amine that serves as a crucial intermediate in organic synthesis.^[1] Its molecular structure, featuring a benzene ring substituted with an amino group and two bromine atoms at positions 2 and 4, makes it a versatile building block in the production of a wide range of valuable compounds. This technical guide provides a comprehensive overview of **2,4-Dibromoaniline**, including its chemical properties, a detailed experimental protocol for its synthesis, and its applications in various fields of research and development.

The compound, with the CAS number 615-57-6, is a white to pale yellow crystalline solid at room temperature.^{[1][2]} It is utilized in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.^{[1][2]} In pharmaceutical development, for instance, it is a key intermediate in the creation of anti-cancer agents.^[2] Researchers also employ **2,4-Dibromoaniline** in the preparation of glycopeptides and targeted bifunctional degraders.^[3]

Core Data Presentation

The physicochemical properties of **2,4-Dibromoaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	615-57-6	[1] [2] [4] [5]
Molecular Formula	C ₆ H ₅ Br ₂ N	[2] [4] [5]
Molecular Weight	250.92 g/mol	[2] [4]
Appearance	White to light yellow crystalline solid/powder	[1] [2]
Melting Point	78-80 °C	[2] [3] [6]
Boiling Point	264.8 °C at 760 mmHg	[4] [7]
Density	2.022 g/cm ³	[4]
Water Solubility	Sparingly soluble/Insoluble	[1] [4]
pKa	1.83 ± 0.10 (Predicted)	[4]
LogP	3.375	[4]
Flash Point	114 °C	[4]
EINECS Number	210-434-4	[4] [5]

Molecular Structure

The structure of **2,4-Dibromoaniline** consists of a benzene ring with an amino (-NH₂) group at position 1, and two bromine (-Br) atoms at positions 2 and 4.

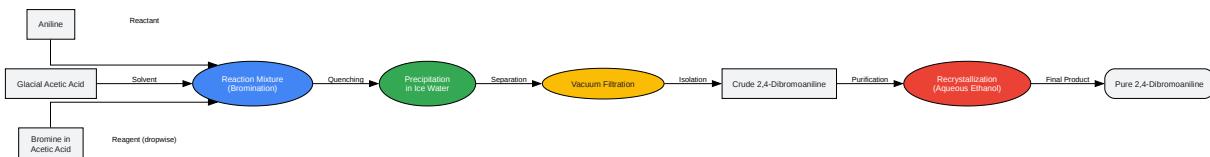
SMILES: Nc1ccc(Br)cc1Br[\[6\]](#)[\[8\]](#) InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N[\[6\]](#)[\[8\]](#)

Experimental Protocols

A common and effective method for the synthesis of **2,4-Dibromoaniline** is the direct bromination of aniline.[\[1\]](#) This electrophilic aromatic substitution reaction is typically carried out in the presence of an acidic medium to control the reactivity of the aniline and achieve the desired disubstitution.

Synthesis of 2,4-Dibromoaniline via Bromination of Aniline

Materials:


- Aniline
- Glacial Acetic Acid
- Bromine
- Ice bath
- Magnetic stirrer and stir bar
- Dropping funnel
- Round-bottom flask
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of aniline in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.
- Slowly add a solution of bromine (2 molar equivalents) dissolved in glacial acetic acid to the aniline solution using a dropping funnel. The addition should be done dropwise with constant stirring to control the reaction rate and temperature.
- After the complete addition of the bromine solution, allow the reaction mixture to stir at room temperature for a designated period to ensure the reaction goes to completion.
- Pour the reaction mixture into a beaker containing ice water. This will cause the crude **2,4-Dibromoaniline** to precipitate out of the solution.
- Collect the solid product by vacuum filtration using a Buchner funnel.

- Wash the collected solid with cold water to remove any remaining acid and impurities.
- For purification, the crude product can be recrystallized from an appropriate solvent system, such as aqueous ethanol.[3]
- Dry the purified crystals to obtain the final product.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dibromoaniline | 615-57-6 [chemicalbook.com]
- 4. 2,4-Dibromoaniline | lookchem [lookchem.com]
- 5. 2,4-Dibromoaniline(615-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,4-ジブロモアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsoc [chemsrc.com]
- 8. 2,4-Dibromoaniline 98 615-57-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [2,4-Dibromoaniline CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723984#2-4-dibromoaniline-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com